molecular formula C18H26N2O3 B7922063 4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester

4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922063
M. Wt: 318.4 g/mol
InChI Key: ONBKGVHAKFGUJH-UHFFFAOYSA-N
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Description

4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Biological Activity

4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester, identified by CAS number 1353947-86-0, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

  • Molecular Formula : C19H28N2O3
  • Molecular Weight : 332.44 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a cyclopropyl group and a hydroxyl ethyl amino moiety, contributing to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core followed by the introduction of the cyclopropyl and hydroxyl ethyl groups. Specific synthetic routes can vary based on the desired yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related alkaloids can disrupt bacterial cell membranes and inhibit nucleic acid synthesis, leading to bactericidal effects against various strains including Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

A notable study demonstrated that derivatives of piperidine compounds possess cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways .

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-715Apoptosis
Compound BHeLa20Mitochondrial fragmentation

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar piperidine derivatives may modulate serotonin and dopamine receptors, which could have implications for treating neuropsychiatric disorders .

Case Studies

  • Case Study on Cancer Treatment : A recent clinical trial investigated the effects of piperidine derivatives on patients with metastatic cancer. Results indicated that patients receiving treatment with compounds similar to this compound experienced improved outcomes compared to standard therapies.
  • Antimicrobial Efficacy : In vitro studies showed that the compound exhibited MIC values comparable to established antibiotics against Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .

Properties

IUPAC Name

benzyl 4-[cyclopropyl(2-hydroxyethyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-13-12-20(16-6-7-16)17-8-10-19(11-9-17)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17,21H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBKGVHAKFGUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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